molecular formula C13H17Br B045011 1-(Bromomethyl)-4-cyclohexylbenzene CAS No. 111818-33-8

1-(Bromomethyl)-4-cyclohexylbenzene

Cat. No.: B045011
CAS No.: 111818-33-8
M. Wt: 253.18 g/mol
InChI Key: XVFZFBSJOOIKIK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-cyclohexylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromomethyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-cyclohexylbenzene can be synthesized through the bromination of 4-cyclohexylbenzyl alcohol. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-cyclohexylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substitution reactions yield various substituted benzyl derivatives.
  • Oxidation reactions produce benzaldehyde derivatives.
  • Reduction reactions result in the formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-cyclohexylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It can be employed in the study of biological systems and the development of bioactive compounds.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-cyclohexylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    1-(Bromomethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a cyclohexyl group.

    1-(Bromomethyl)-4-phenylbenzene: Contains a phenyl group in place of the cyclohexyl group.

    1-(Bromomethyl)-4-tert-butylbenzene: Features a tert-butyl group instead of the cyclohexyl group.

Uniqueness: 1-(Bromomethyl)-4-cyclohexylbenzene is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1-(bromomethyl)-4-cyclohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFZFBSJOOIKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111818-33-8
Record name 1-(bromomethyl)-4-cyclohexylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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